Muricatocin B is sourced from the Annona muricata plant, which is part of the Annonaceae family. This family is known for its diverse phytochemical profile, particularly the presence of acetogenins. Muricatocin B is structurally similar to other acetogenins found in Annona muricata, such as muricatocin A and annomuricin A. These compounds are characterized by their long-chain fatty acid derivatives produced via the polyketide pathway, contributing to their biological activities, including anticancer properties.
The synthesis of Muricatocin B involves extraction from the leaves of Annona muricata. The typical procedure includes:
Technical parameters during extraction often include temperature control to prevent degradation of sensitive compounds and careful monitoring of solvent ratios to maximize yield.
Muricatocin B has a complex molecular structure typical of acetogenins. Its chemical formula is , indicating it contains multiple hydroxyl groups and a long carbon chain.
Molecular modeling studies can provide insights into the three-dimensional conformation of Muricatocin B, which is essential for understanding its mechanism of action.
Muricatocin B undergoes various chemical reactions that can influence its pharmacological properties:
These reactions are significant in determining the compound's stability and effectiveness as a therapeutic agent.
Muricatocin B exerts its anticancer effects primarily through the induction of apoptosis in cancer cells. The proposed mechanisms include:
In silico studies have demonstrated that Muricatocin B binds effectively to target proteins involved in these pathways, supporting its potential as an anticancer agent.
Muricatocin B exhibits distinct physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
Muricatocin B has several promising applications in scientific research:
Future studies focusing on pharmacokinetics and detailed molecular interactions will be vital for translating these findings into clinical applications.
Muricatocin B is a bioactive Annonaceous acetogenin characterized by a 35-carbon aliphatic chain terminating in a γ-lactone (α,β-unsaturated-γ-methyl-lactone) moiety. This compound features a bistetrahydrofuran (THF) ring system with two adjacent tetrahydrofuran rings flanked by hydroxyl groups. The core structure includes:
Table 1: Key Stereochemical Features of Muricatocin B
Chiral Center | Configuration | Structural Role |
---|---|---|
C-15, C-16 | threo | Proximal THF ring stereochemistry |
C-19, C-20 | trans | THF ring junction |
C-23, C-24 | threo or erythro | Distal THF stereochemistry |
C-34, C-35 | R, S | Lactone ring stereocenters |
The γ-lactone moiety adopts an E-configuration at the α,β-unsaturation, critical for biological activity. Molecular dynamics simulations reveal that the bistetrahydrofuran domain induces a U-shaped conformation, positioning the hydrophilic lactone and THF rings for membrane interaction [9] [10].
Muricatocin B belongs to the bistetrahydrofuran acetogenin subclass, differing from monotetrahydrofuran (e.g., annonacin) and non-adjacent bistetrahydrofuran types (e.g., squamocin). Key structural distinctions include:
Table 2: Structural Comparison of Muricatocin B with Related Acetogenins
Compound | THF System | Hydroxyl Positions | Lactone Type | Key Stereochemistry |
---|---|---|---|---|
Muricatocin B | Adjacent bis-THF | C-13, C-28 | α,β-unsaturated | 15,16,19,20,23,24-TTE |
Annonacin | Mono-THF | C-15 | α,β-unsaturated | 15,16,19,20-threo |
Rolliniastatin | Adjacent bis-THF | C-4, C-10, C-15 | Ketolactone | 15,16,19,20-trans |
Squamocin | Non-adjacent bis-THF | C-12, C-23 | α,β-unsaturated | 15,16,18,19-erythro |
Bioactivity variations correlate with these structural differences: Adjacent bis-THF systems with trans junctions exhibit enhanced mitochondrial inhibition compared to mono-THF analogs [4] [9].
The structural assignment of Muricatocin B relies on multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS):
The bistetrahydrofuran region exhibits characteristic ¹³C NMR shifts at δ 83.4 (C-15), 84.1 (C-16), 83.9 (C-19), and 84.3 (C-20) ppm, indicating oxygenated carbons. Hydroxyl-bearing carbons resonate at δ 70–72 ppm [1] [6].
Computational approaches reveal Muricatocin B’s dynamic conformational landscape and membrane interaction preferences:
Table 3: Computational Parameters for Muricatocin B Conformations
Parameter | U-Shaped | Extended | Helical |
---|---|---|---|
Relative Energy (kcal/mol) | 0.0 | +2.1 | +3.8 |
THF-Lactone Distance (Å) | 8.3 | 16.7 | 11.2 |
Hydrogen Bonding Energy (kcal/mol) | -9.2 | -6.8 | -7.5 |
Membrane Embedding Depth (Å) | 9.1 ± 0.7 | 5.3 ± 1.2 | 7.6 ± 0.9 |
RMSF analysis indicates high flexibility at C-10–C-12 (connecting chain) and rigidity within the THF domain (C-15–C-24). These computational insights rationalize Muricatocin B’s bioactivity through membrane-embedded delivery and target binding [5] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7